2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14820573
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O4 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24) |
| Standard InChI Key | UANPLFJCWZZPOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1H-indole scaffold substituted at the 3-position with an acetyl group (–COCH₃) and at the 1-position with an acetamide moiety (–NHCOCH₂–) linked to a 3,5-dimethoxyphenyl ring. This arrangement creates a planar indole system conjugated with electron-donating methoxy groups and an electron-withdrawing acetyl group, conferring distinct electronic properties critical for molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₄ |
| Molecular Weight | 352.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
| Stability | Sensitive to strong acids/bases |
The dimethoxyphenyl group enhances lipid solubility, potentially improving blood-brain barrier permeability, while the acetamide linkage provides hydrogen-bonding capacity for target engagement .
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis typically follows a modular approach:
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Indole Functionalization: 1H-indole undergoes Friedel-Crafts acetylation at the 3-position using acetyl chloride under acidic conditions.
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Acetamide Coupling: The resulting 3-acetylindole is alkylated with chloroacetamide derivatives in the presence of a base like potassium carbonate .
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Aryl Substitution: The intermediate reacts with 3,5-dimethoxyaniline via nucleophilic acyl substitution, facilitated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Critical parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the acetamide bond . Yields range from 60–75%, with purity verified via HPLC and NMR .
Biological Activity and Mechanistic Insights
Tubulin Polymerization Inhibition
Analogous indole-acetamide hybrids, such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamides, disrupt microtubule dynamics by binding to the colchicine site of β-tubulin . Structural similarity suggests the reviewed compound may share this mechanism, potentially applicable in oncology.
Kinase Modulation
In DGKγ (Diacylglycerol Kinase Gamma) inhibition studies, 3-acetylindole derivatives like 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide achieved IC₅₀ values of 30 nM, attributed to hydrophobic interactions within the kinase’s ATP-binding pocket . The dimethoxyphenyl group in 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide may similarly enhance binding affinity through π-stacking with aromatic residues.
Structural Analogues and Structure-Activity Relationships
Halogenated Derivatives
Replacement of methoxy groups with halogens (e.g., 3j: 4-Cl, 3k: 3-Br) in related compounds boosted antioxidant efficacy by 40–50%, highlighting the role of electronegativity in radical neutralization .
Heterocyclic Hybrids
Incorporation of benzothiazole (e.g., 2-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]acetamide) introduced π-conjugated systems, improving fluorescence properties for imaging applications .
Table 2: Comparative Bioactivity of Analogues
| Compound | Target Activity | IC₅₀/Potency |
|---|---|---|
| 3j (4-Cl-phenyl) | Antioxidant (DPPH) | 18.7 μM |
| DGKγ Inhibitor (9) | Kinase Inhibition | 30 nM |
| Benzothiazole Hybrid | Fluorescence Quantum Yield | Φ = 0.68 |
Applications in Drug Discovery
Oncology
The compound’s tubulin-binding potential aligns with antimitotic agent development. Preclinical models of analogous molecules show 60–80% tumor growth inhibition in murine xenografts .
Neuropharmacology
DGKγ inhibitors enhance synaptic plasticity by modulating diacylglycerol levels, suggesting utility in Alzheimer’s disease . The compound’s logP (~3.1, estimated) indicates sufficient lipophilicity for CNS penetration.
Diagnostic Imaging
Radiolabeled versions (e.g., [¹¹C]T-278) enable PET imaging of DGKγ expression, with a brain uptake ratio of 2.8 in rodents . Methoxy groups facilitate radiolabeling without compromising binding.
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